molecular formula C18H21NO3S2 B2466127 4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol CAS No. 478041-55-3

4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol

Cat. No.: B2466127
CAS No.: 478041-55-3
M. Wt: 363.49
InChI Key: VFBVJAKDWXILHN-UHFFFAOYSA-N
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Description

4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol is an organic compound with the molecular formula C₁₈H₂₁NO₃S₂ It is characterized by the presence of both phenylsulfanyl and phenylsulfonyl groups attached to a piperidinol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of piperidone using a reducing agent such as sodium borohydride.

    Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol derivative.

    Introduction of Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonylation reaction using a phenylsulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenylthiol derivatives, sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylsulfanyl derivatives.

    Substitution: Various substituted piperidinols.

Scientific Research Applications

4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and phenylsulfonyl groups play a crucial role in its biological activity by interacting with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidone
  • 4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidine

Uniqueness

4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol is unique due to the presence of both phenylsulfanyl and phenylsulfonyl groups on the piperidinol ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(phenylsulfanylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c20-18(15-23-16-7-3-1-4-8-16)11-13-19(14-12-18)24(21,22)17-9-5-2-6-10-17/h1-10,20H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBVJAKDWXILHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CSC2=CC=CC=C2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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